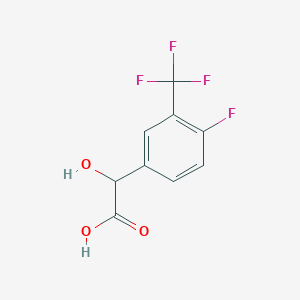
2-Phenylmandelic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylmandelic Acid, also known as alpha-hydroxyphenylacetic acid, is an aromatic alpha hydroxy acid with the molecular formula C8H8O3. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylmandelic Acid can be synthesized through several methods. One common method involves the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . Another method includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Additionally, it can be produced by heating phenylglyoxal with alkalis .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable biocatalytic methods. For instance, it can be produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations . These methods are environmentally friendly and offer high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylmandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like halogens or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of this compound can yield phenylglyoxylic acid.
Reduction: Reduction typically produces phenylacetic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-Phenylmandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.
Medicine: It is utilized in the production of antibiotics, such as cephalosporins and semi-synthetic penicillins.
Industry: The compound is used in the manufacture of pharmaceuticals and other high-value chemicals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Mandelic Acid: Similar in structure but differs in its specific applications and properties.
Phenylacetic Acid: Shares a similar aromatic structure but lacks the hydroxyl group present in 2-Phenylmandelic Acid.
Vanillylmandelic Acid: Another related compound with distinct biochemical roles.
Uniqueness: this compound is unique due to its specific hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its applications in green chemistry and sustainable production methods further highlight its importance in modern scientific research.
Eigenschaften
Molekularformel |
C14H12O3 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-hydroxy-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChI-Schlüssel |
WALKRVAOWHAQMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)

![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)


![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)





